molecular formula C14H14O B3281059 2,6-Dimethyl-4-phenyl-phenol CAS No. 72774-04-0

2,6-Dimethyl-4-phenyl-phenol

Cat. No. B3281059
CAS RN: 72774-04-0
M. Wt: 198.26 g/mol
InChI Key: SPDODUOTLRAEOR-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1c(C)cc(-c2ccccc2)cc1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[B:1]([Br:2])([Br:3])[Br:4].[CH3:5][c:6]1[c:7]([O:19][CH3:20])[c:8]([CH3:18])[cH:9][c:10](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:11]1.[Cl:21][CH2:22][Cl:23]>>[CH3:5][c:6]1[c:7]([OH:19])[c:8]([CH3:18])[cH:9][c:10](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:11]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
BrB(Br)Br
Name
COc1c(C)cc(-c2ccccc2)cc1C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1c(C)cc(-c2ccccc2)cc1C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl

Outcomes

Product
Name
Type
product
Smiles
Cc1cc(-c2ccccc2)cc(C)c1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.